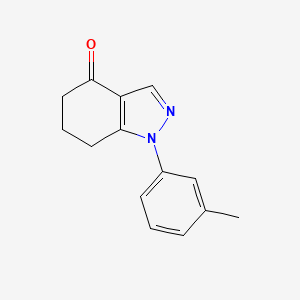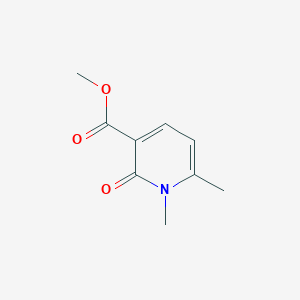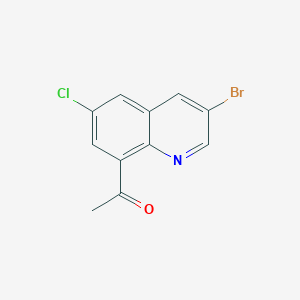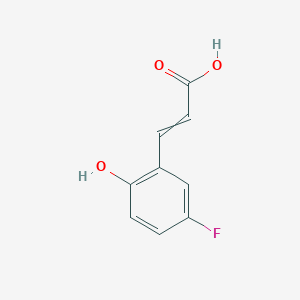
Adamantan-2-ylhydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantan-2-ylhydrazine hydrochloride is a chemical compound derived from adamantane, a polycyclic hydrocarbon known for its unique cage-like structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adamantan-2-ylhydrazine hydrochloride typically involves the reaction of adamantan-2-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: Adamantan-2-one
Reagent: Hydrazine hydrate
Catalyst: Hydrochloric acid
Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Adamantan-2-ylhydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of adamantan-2-one derivatives.
Reduction: Formation of simpler hydrazine compounds.
Substitution: Formation of various substituted adamantane derivatives.
Applications De Recherche Scientifique
Adamantan-2-ylhydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of adamantan-2-ylhydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantan-2-one: A precursor in the synthesis of adamantan-2-ylhydrazine hydrochloride.
Memantine hydrochloride: A related compound with similar structural features but different functional groups.
1,3-Dehydroadamantane: Another adamantane derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific hydrazine functional group, which imparts distinct reactivity and potential biological activity compared to other adamantane derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
72620-75-8 |
|---|---|
Formule moléculaire |
C10H19ClN2 |
Poids moléculaire |
202.72 g/mol |
Nom IUPAC |
2-adamantylhydrazine;hydrochloride |
InChI |
InChI=1S/C10H18N2.ClH/c11-12-10-8-2-6-1-7(4-8)5-9(10)3-6;/h6-10,12H,1-5,11H2;1H |
Clé InChI |
KZTBAINYZDWIEL-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



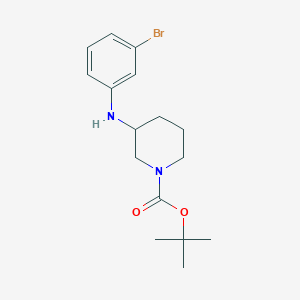

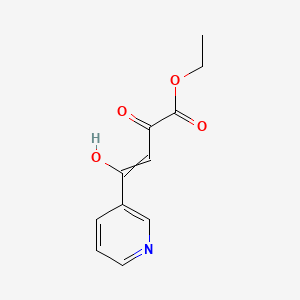
![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443410.png)
![ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B12443425.png)
